2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine
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Description
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C18H7F9N4 and its molecular weight is 450.268. The purity is usually 95%.
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Biological Activity
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research.
- Molecular Formula : C18H7F9N4
- CAS Number : 338962-21-3
- Molar Mass : 450.26 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory : Inhibits pro-inflammatory cytokines.
- Antiviral : Potential activity against viral pathogens.
1. Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including the target compound, show significant antimicrobial properties. In vitro studies have demonstrated efficacy against gram-positive and gram-negative bacteria. A study reported that several naphthyridine derivatives exhibited moderate to good antibacterial activity using the agar dilution method .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl] | Staphylococcus aureus | 25 µg/mL |
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl] | Escherichia coli | 50 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various tumor cell lines. Notably, it has shown promising cytotoxicity with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MIAPaCa | 0.41 |
K-562 | 0.77 |
PA-1 | 1.19 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
3. Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. The compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-treated BV2 cells.
- Mechanism : The anti-inflammatory effect is mediated through the inhibition of the TLR4/MyD88 signaling pathway and reduction in reactive oxygen species (ROS) production .
Case Study: Cytotoxicity Evaluation
A series of synthesized naphthyridine derivatives were screened for their cytotoxic effects on eight tumor and two non-tumor cell lines. The study revealed that compounds with trifluoromethyl substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts .
Research Findings: Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of naphthyridine derivatives. Modifications at various positions of the naphthyridine ring significantly affect biological activity. For instance, substituents like trifluoromethyl groups enhance both anticancer and antimicrobial activities due to increased lipophilicity and electronic effects .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7F9N4/c19-16(20,21)9-3-1-2-8(6-9)14-30-29-13-5-4-10-11(17(22,23)24)7-12(18(25,26)27)28-15(10)31(13)14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCUKAZNUCGGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7F9N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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